molecular formula C10H10O4 B3143127 Methyl 2-(2-methoxyphenyl)-2-oxoacetate CAS No. 5180-78-9

Methyl 2-(2-methoxyphenyl)-2-oxoacetate

Cat. No.: B3143127
CAS No.: 5180-78-9
M. Wt: 194.18 g/mol
InChI Key: FOEARYCWOQRQBK-UHFFFAOYSA-N
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Description

Methyl 2-(2-methoxyphenyl)-2-oxoacetate is an organic compound with a molecular formula of C10H10O4. It is a derivative of phenylacetic acid and is characterized by the presence of a methoxy group and an ester functional group. This compound is of interest in various fields of chemistry due to its unique structural features and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

Methyl 2-(2-methoxyphenyl)-2-oxoacetate can be synthesized through several methods. One common approach involves the esterification of 2-(2-methoxyphenyl)-2-oxoacetic acid with methanol in the presence of a strong acid catalyst such as sulfuric acid. The reaction is typically carried out under reflux conditions to ensure complete conversion of the acid to the ester.

Another method involves the reaction of 2-methoxybenzoyl chloride with methyl acetate in the presence of a base such as pyridine. This method provides a high yield of the desired ester product.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and optimized reaction conditions can significantly reduce production costs and improve scalability.

Chemical Reactions Analysis

Types of Reactions

Methyl 2-(2-methoxyphenyl)-2-oxoacetate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.

    Reduction: Reduction reactions can convert the ester group to an alcohol.

    Substitution: Electrophilic aromatic substitution reactions can occur on the aromatic ring, introducing various substituents.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: Reagents like bromine (Br2) or nitric acid (HNO3) can be used for halogenation or nitration reactions, respectively.

Major Products Formed

    Oxidation: Formation of 2-(2-methoxyphenyl)-2-oxoacetic acid.

    Reduction: Formation of 2-(2-methoxyphenyl)-2-hydroxyacetate.

    Substitution: Formation of various substituted derivatives depending on the reagents used.

Scientific Research Applications

Methyl 2-(2-methoxyphenyl)-2-oxoacetate has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical agent.

    Industry: It is used in the production of fine chemicals and as a precursor in the synthesis of dyes and fragrances.

Mechanism of Action

The mechanism of action of methyl 2-(2-methoxyphenyl)-2-oxoacetate involves its interaction with various molecular targets. The ester group can undergo hydrolysis to release the active acid form, which can then interact with enzymes or receptors in biological systems. The aromatic ring and methoxy group contribute to the compound’s binding affinity and specificity for its targets.

Comparison with Similar Compounds

Methyl 2-(2-methoxyphenyl)-2-oxoacetate can be compared with other similar compounds such as:

    Methyl 2-(2-hydroxyphenyl)-2-oxoacetate: Similar structure but with a hydroxy group instead of a methoxy group.

    Methyl 2-(2-chlorophenyl)-2-oxoacetate: Contains a chlorine atom instead of a methoxy group.

    Methyl 2-(2-nitrophenyl)-2-oxoacetate: Contains a nitro group instead of a methoxy group.

These compounds share similar reactivity patterns but differ in their specific chemical and biological properties due to the nature of the substituents on the aromatic ring.

Conclusion

This compound is a versatile compound with significant importance in various fields of research and industry. Its unique structural features and reactivity make it a valuable intermediate in organic synthesis and a subject of ongoing scientific investigation.

Properties

IUPAC Name

methyl 2-(2-methoxyphenyl)-2-oxoacetate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H10O4/c1-13-8-6-4-3-5-7(8)9(11)10(12)14-2/h3-6H,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FOEARYCWOQRQBK-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC=C1C(=O)C(=O)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H10O4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

194.18 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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